6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine is a complex organic compound with the molecular formula C₂₂H₃₈N₂O₂Si₂. This compound features a furo[3,2-b]pyridine core, which is a bicyclic structure comprising a furan and pyridine ring. The presence of tert-butyldimethylsilyloxy and trimethylsilyl groups enhances its stability and solubility, making it suitable for various chemical applications. The compound is classified as an irritant, indicating that it requires careful handling in laboratory settings .
The chemical behavior of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine can be characterized by several types of reactions:
The synthesis of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves multi-step organic synthesis techniques:
This compound has potential applications in various fields:
Interaction studies involving 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine would typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies could employ techniques like:
Several compounds share structural similarities with 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(tert-butyldimethylsilyloxy)-1H-pyrrole | Pyrrole ring with silyloxy group | Simpler structure; less sterically hindered |
4-(trimethylsilyl)pyridine | Pyridine ring with trimethylsilyl group | Lacks the furan component; simpler reactivity |
1-(tert-butyldimethylsilyl)-4-methoxybenzene | Aromatic system with silyloxy group | Different functional groups; aromatic stability |
The uniqueness of 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine lies in its complex bicyclic structure combined with multiple silyl groups, which may impart distinct chemical properties and biological activities compared to these similar compounds.